[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone [1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776797
InChI: InChI=1S/C14H19ClN4OS/c15-12-3-4-13(17-16-12)19-5-1-2-11(10-19)14(20)18-6-8-21-9-7-18/h3-4,11H,1-2,5-10H2
SMILES:
Molecular Formula: C14H19ClN4OS
Molecular Weight: 326.8 g/mol

[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone

CAS No.:

Cat. No.: VC14776797

Molecular Formula: C14H19ClN4OS

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone -

Specification

Molecular Formula C14H19ClN4OS
Molecular Weight 326.8 g/mol
IUPAC Name [1-(6-chloropyridazin-3-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C14H19ClN4OS/c15-12-3-4-13(17-16-12)19-5-1-2-11(10-19)14(20)18-6-8-21-9-7-18/h3-4,11H,1-2,5-10H2
Standard InChI Key QZMQBJHECYEOER-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCSCC3

Introduction

Molecular Formula:

C₁₃H₁₆ClN₃OS

Key Functional Groups:

  • Pyridazine: A six-membered aromatic ring containing two nitrogen atoms.

  • Piperidine: A six-membered saturated heterocyclic ring with one nitrogen atom.

  • Thiomorpholine: A six-membered heterocyclic ring containing sulfur and nitrogen atoms.

  • Methanone (Ketone): A carbonyl group bonded to two distinct substituents.

Synthesis

The synthesis of such compounds typically involves multistep reactions starting with commercially available precursors. Although specific protocols for this compound are not directly available in the provided sources, similar molecules are synthesized using the following general steps:

  • Formation of Pyridazine Derivative:

    • Chlorination of pyridazine derivatives at specific positions using reagents like phosphorus oxychloride (POCl₃).

  • Attachment of Piperidine:

    • Nucleophilic substitution reactions between halogenated pyridazine and piperidine derivatives.

  • Incorporation of Thiomorpholine:

    • Coupling reactions involving thiomorpholine and carbonyl-containing intermediates to introduce the methanone linkage.

  • Purification:

    • Techniques such as recrystallization or chromatographic methods to isolate the target compound.

Characterization

The characterization of “1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone” involves advanced analytical techniques:

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^{1}H) and Carbon (13^{13}C) NMR spectra confirm the presence of aromatic protons, aliphatic chains, and functional groups.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies characteristic functional groups such as C=O (ketone) and C-N bonds.

  • Elemental Analysis:

    • Confirms the empirical formula by quantifying carbon, hydrogen, nitrogen, sulfur, and chlorine content.

Potential Applications

Compounds with similar scaffolds have shown promise in various fields:

  • Pharmaceutical Research:

    • Pyridazine derivatives are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    • Thiomorpholine-containing compounds are investigated for their potential as enzyme inhibitors or receptor modulators.

  • Chemical Biology:

    • Used as molecular probes to study biological pathways due to their heterocyclic nature.

  • Material Science:

    • May serve as precursors for creating functional materials with specific electronic or optical properties.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC₁₃H₁₆ClN₃OS
Molecular Weight~297 g/mol
Functional GroupsPyridazine, Piperidine, Thiomorpholine
Synthesis ComplexityModerate
Potential ApplicationsPharmaceutical, Chemical Biology

Research Outlook

The compound “1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone” represents a valuable structure for medicinal chemistry due to its diverse functional groups and potential bioactivity. Further research could focus on:

  • In-depth biological screening for therapeutic applications.

  • Structural optimization to enhance activity or selectivity.

  • Development of scalable synthetic routes for industrial applications.

This exploration highlights the importance of heterocyclic compounds in advancing both fundamental science and applied research domains.

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